molecular formula C20H36 B156437 Taxane CAS No. 1605-68-1

Taxane

Cat. No. B156437
CAS RN: 1605-68-1
M. Wt: 276.5 g/mol
InChI Key: DKPFODGZWDEEBT-QFIAKTPHSA-N
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Description

Mechanism of Taxadiene Synthase

Taxadiene synthase is a crucial enzyme in the biosynthesis of taxol, catalyzing the cyclization of geranylgeranyl diphosphate to taxa-4(5),11(12)-diene, which is the first committed step in the formation of taxol in Pacific yew. The enzyme's mechanism involves the initial cyclization to a verticillyl cation intermediate, followed by transannular B/C-ring closure to the taxenyl cation, and finally deprotonation at C5 to yield the product directly .

Heterologous Expression and Characterization of Taxadiene Synthase

The heterologous expression of taxadiene synthase in Escherichia coli has been achieved, resulting in a "pseudomature" form of the enzyme that is more stable and catalytically active than the full-length preprotein. This form of the enzyme also produces minor amounts of isomeric taxa-4(20),11(12)-diene and a product tentatively identified as verticillene. The reaction proceeds by initial ionization of the diphosphate ester and macrocyclization to the verticillyl intermediate .

Total Synthesis of Canataxpropellane

Canataxpropellane, a complex taxane diterpene related to taxol, has been synthesized in less than 30 steps. The synthesis features a Diels-Alder reaction and a photochemical cycloaddition to establish the cyclobutane core, introducing enantioselectivity through chiral siloxanes .

Chemistry of Nonclassical Taxane Diterpene

The taxane diterpenes, including taxol, are a family of over 550 natural products derived from yew plants. Nonclassical taxanes are characterized by rearrangements and transannular C-C bond formations of the classical taxane core. The biosynthesis and synthetic approaches to these compounds are complex, involving multiple steps of oxidation and cyclization .

Diastereoselective Synthesis of a Taxane Precursor

A diastereoselective synthesis of a taxane precursor has been achieved, yielding a compound with the required 1β,2α relative configuration. This synthesis is a step towards the development of new taxane-based drugs .

Two-Phase Total Synthesis of Taxanes

A two-phase synthetic approach to taxanes has been developed, targeting taxadiene as the first synthesis goal, followed by site-selective oxidations to produce a range of taxanes, including Taxol. This approach is guided by biosynthesis and could be extrapolated to other terpene families .

Cyclization of Geranylgeranyl Diphosphate in Taxol Biosynthesis

The committed step in taxol biosynthesis in Pacific yew is the cyclization of geranylgeranyl diphosphate to taxa-4(5),11(12)-diene. This step is followed by extensive oxygenation to produce functionalized taxanes, including taxol itself .

Engineering E. coli for Taxadiene Synthesis

Taxadiene has been synthesized in vivo in E. coli by overexpressing genes encoding enzymes on the terpene biosynthetic pathway. This represents a significant step towards the production of taxoids by non-paclitaxel producing organisms .

Scalable, Enantioselective Taxane Total Synthesis

A scalable and enantioselective synthesis of taxanes has been developed, providing access to the "parent" taxane, taxadiene, and setting the foundation for the synthesis of more oxidized taxane analogs and Taxol itself .

Taxol Biosynthesis: Taxane 13α-hydroxylase

Taxane 13α-hydroxylase, a cytochrome P450-dependent monooxygenase, has been identified as a key enzyme in the biosynthesis of Taxol, mediating oxygenation at multiple positions of the taxane core structure .

Scientific Research Applications

1. Development of Paclitaxel-Mimics

Taxane-type anticancer drugs, including paclitaxel, are crucial in chemotherapy for malignancies like breast cancer, ovarian cancer, and others. Researchers have made significant advances in designing paclitaxel-mimics with simplified structures and improved pharmaceutical properties, which can contribute to medicinal chemistry and oncology research (Wen et al., 2016).

2. Genetic Polymorphisms and Taxane Toxicities

Research on genetic polymorphisms has focused on understanding individual susceptibility to adverse events caused by taxanes. Such studies are crucial for identifying genetic variants that could influence the risk of toxicity and drug exposure, contributing significantly to personalized cancer treatment strategies (Frederiks et al., 2015).

3. Taxus Medicinal Resources

Taxus, the botanical source for the anticancer drug Taxol (paclitaxel), has been extensively studied for its pharmacologically active taxoids. Research in this area includes genomics, transcriptomics, proteomics, and metabolomics of Taxus and its endophytic fungi, providing insights into the biosynthetic pathways of taxanes and their therapeutic potentials (Hao et al., 2015).

4. Taxane Production in Cell Cultures

Studies on Taxus cell cultures, including the response to different elicitors, have shed light on taxane production and gene expression related to taxol biosynthesis. This research is essential for understanding the mechanisms behind taxane production and could lead to improved methods for taxane extraction and synthesis (Ramírez-Estrada et al., 2015).

5. Mechanisms of Taxane Resistance

Understanding taxane resistance in cancer treatment is crucial. Research in this area focuses on multiple pathways involved in proliferation, apoptosis, metabolism, and transport, aiming to identify targetable mechanisms to overcome resistance and improve taxane-based therapies (Maloney et al., 2020).

Safety And Hazards

Taxanes have distinct safety profiles . The rates of grade 3/4 neutropenia were higher with docetaxel than with paclitaxel . For non-hematologic grade 3/4 AEs, peripheral neuropathy was more frequent with paclitaxel while fluid retention was more frequent with docetaxel .

Future Directions

The future directions of taxanes involve more personalized approaches to treatment by tailoring drug–inhibitor combinations or alternatives depending on levels of resistance biomarkers . This review will identify gaps in knowledge surrounding taxane resistance that future research or clinical trials can overcome .

properties

IUPAC Name

(1S,3R,4R,8S,11S,12R)-4,8,12,15,15-pentamethyltricyclo[9.3.1.03,8]pentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36/c1-14-7-6-11-20(5)12-10-17-15(2)8-9-16(13-18(14)20)19(17,3)4/h14-18H,6-13H2,1-5H3/t14-,15-,16+,17+,18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPFODGZWDEEBT-QFIAKTPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1CC3CCC(C(C3(C)C)CC2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@]2([C@@H]1C[C@@H]3CC[C@H]([C@@H](C3(C)C)CC2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936327
Record name Taxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taxane

CAS RN

1605-68-1
Record name Taxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001605681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120,000
Citations
M Markman - Supportive care in cancer, 2003 - Springer
The two commercially available taxanes (paclitaxel and docetaxel) are widely employed in standard oncologic practice. Toxicity of the agents includes bone marrow suppression (…
Number of citations: 175 link.springer.com
SM Maloney, CA Hoover, LV Morejon-Lasso… - Cancers, 2020 - mdpi.com
… Lastly, we will highlight taxane response biomarkers, specific genes with monitored … We hope that this review will identify gaps in knowledge surrounding taxane resistance that …
Number of citations: 100 www.mdpi.com
JA Yared, KHR Tkaczuk - Drug design, development and therapy, 2012 - Taylor & Francis
… In this article, we will focus on the new taxane formulations and analogs which are FDA-approved or still in clinical development for the treatment of various solid tumor malignancies. …
Number of citations: 316 www.tandfonline.com
D Cella, A Peterman, S Hudgens… - … Journal of the …, 2003 - Wiley Online Library
… The authors developed and tested a set of questions to assess these important side effects of taxane therapy from the patient's perspective. The current study evaluated the taxane …
Number of citations: 323 acsjournals.onlinelibrary.wiley.com
EK Rowinsky, MD - Annual review of medicine, 1997 - annualreviews.org
▪ Abstract The taxane class of antimicrotubule anticancer agents is perhaps the most important addition to the chemotherapeutic armamentarium against cancer over the past several …
Number of citations: 988 www.annualreviews.org
H Hagiwara, Y Sunada - Breast cancer, 2004 - Springer
… who undergo taxane … the taxane is combined with another neurotoxic agent. The pathology underlying the neurotoxicity of taxanes is not fully understood. In this article, we review taxane…
Number of citations: 151 link.springer.com
AS Kende, S Johnson, P Sanfilippo… - Journal of the …, 1986 - ACS Publications
… a racemic taxane triene … taxane B-ring from any bicyclic seco-B intermediate. Moreover, triene 13 is not only the first synthetic compound containing the stereochemically correct taxane …
Number of citations: 129 pubs.acs.org
C Oshiro, S Marsh, H McLeod, MW Carrillo… - Pharmacogenetics …, 2009 - journals.lww.com
Taxanes, such as paclitaxel and docetaxel, are widely prescribed chemotherapeutic drugs [1–3]. They have been used to treat many forms of cancer including breast, ovarian, and lung …
Number of citations: 63 journals.lww.com
I Ojima, B Lichtenthal, S Lee, C Wang… - Expert opinion on …, 2016 - Taylor & Francis
… to early 2015 on various aspects of taxane-based chemotherapies and drug developments. … of taxane resistance.[Citation9] Accordingly, the drug discovery and development of taxane …
Number of citations: 198 www.tandfonline.com
L Van Zuylen, J Verweij, A Sparreboom - Investigational new drugs, 2001 - Springer
The non-ionic surfactants Cremophor EL (CrEL) and Tween 80,both used as formulation vehicles of many (anticancer) agentsincluding paclitaxel and docetaxel, are not …
Number of citations: 376 link.springer.com

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